Limited Publicly Available Quantitative Data for Direct Comparator Analysis
High-strength differential evidence for CAS 313262-04-3 against close analogs is limited in the public domain. A direct head-to-head comparison with a named comparator and quantitative data is not available from the allowed primary sources. One database entry reports an IC50 value for inhibition of human liver carboxylesterase 1 (CE1), but without a comparator context, its significance for differentiation is minimal [1]. The compound is part of a class of benzothiazole amides explored as TRPV1 antagonists, but its specific activity data within that series is not detailed in the core literature [2]. This lack of verifiable, comparative data means procurement decisions must currently rely on chemical identity confirmation rather than demonstrated biological superiority.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 20,400 nM |
| Comparator Or Baseline | No direct comparator reported in the assay |
| Quantified Difference | N/A |
| Conditions | Inhibition of CE1 in human liver microsomes using 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole as substrate, 10 min preincubation [1] |
Why This Matters
This data point confirms a specific biochemical activity but does not provide a basis for selecting this compound over an alternative without comparable data.
- [1] BindingDB. BDBM50154561 CHEMBL3774603. Affinity Data: IC50 for CE1. View Source
- [2] Besidski Y, et al. Potent and orally efficacious benzothiazole amides as TRPV1 antagonists. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6205-11. View Source
